molecular formula C12H10BrNO B3026579 4-(Benzyloxy)-3-bromopyridine CAS No. 1019767-63-5

4-(Benzyloxy)-3-bromopyridine

Cat. No. B3026579
CAS RN: 1019767-63-5
M. Wt: 264.12
InChI Key: WYXHPRLZHHYGQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis process available for 4-(Benzyloxy)-3-bromopyridine, related compounds have been synthesized using various methods. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized from the key compound 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide . Another study reported the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases from the key compound 4-(benzyloxy)-2-hydroxybenzaldehyde .

Scientific Research Applications

Tyrosinase Inhibition and Skin Depigmentation

Tyrosinase is an enzyme involved in melanin production. Some derivatives of 4-(Benzyloxy)-3-bromopyridine exhibit tyrosinase inhibitory activity . These compounds are potential candidates for skin depigmentation treatments, as they can reduce melanin synthesis and address hyperpigmentation disorders.

Liquid Crystal Materials

Researchers have synthesized a family of Schiff base liquid crystals called (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline . These compounds contain a benzyloxy moiety and exhibit liquid crystalline behavior . Liquid crystals find applications in display technologies, sensors, and optical devices.

Chalcone-Based Materials

In chalcone chemistry, 4-(Benzyloxy)-3-bromopyridine derivatives have been designed and synthesized. These materials exhibit interesting properties, including antimicrobial activity and potential use as corrosion inhibitors . Further exploration may reveal additional applications.

properties

IUPAC Name

3-bromo-4-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHPRLZHHYGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738885
Record name 4-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019767-63-5
Record name 4-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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